6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione

Organic Synthesis Precursor Chemistry Solubility Enhancement

The free hydroquinone form of this tetracene is prone to oxidation, causing purification failures and inconsistent thin-film morphology in organic electronics. This TMS-protected derivative solves this instability. - Air-stable solid with enhanced organic solubility for reliable processing. - Selective deprotection under mild, non-aqueous TBAF conditions releases the reactive diol in situ. - Sufficient volatility for vapor deposition and on-surface synthesis of higher acenes. Standard B2B shipping; ideal for convergent synthesis of structurally diverse acene libraries.

Molecular Formula C24H26O4Si2
Molecular Weight 434.6 g/mol
CAS No. 919782-46-0
Cat. No. B12621426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione
CAS919782-46-0
Molecular FormulaC24H26O4Si2
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=C2C(=C(C3=CC=CC=C3C2=O)O[Si](C)(C)C)C(=O)C4=CC=CC=C41
InChIInChI=1S/C24H26O4Si2/c1-29(2,3)27-23-17-13-9-7-11-15(17)22(26)20-19(23)21(25)16-12-8-10-14-18(16)24(20)28-30(4,5)6/h7-14H,1-6H3
InChIKeyWTWOSAFZPPUYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protected Tetracenequinone for Organic Electronics and Synthesis


6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione is a protected tetracene-5,11-dione derivative belonging to the acenequinone class of molecules [1]. The compound features a tetracene backbone with two trimethylsilyl (TMS) enol ether groups at the 6- and 12-positions, imparting significantly enhanced solubility in organic solvents compared to its non-silylated parent tetracenequinone [2]. This derivative is primarily utilized as a soluble precursor or intermediate in the synthesis of more complex polycyclic aromatic compounds, particularly within materials science and organic electronics research .

Soluble precursor enables solution-phase tetracenequinone chemistry
TMS enol ether protection supports mild, controlled deprotection
Zero H-bond donor count compatible with thermal evaporation processing

Why Generic Substitution with Silyl Analogs is Not Advisable


Substituting 6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione with other silyl-protected analogs such as the triethylsilyl (TES) or dimethyl(phenyl)silyl (DMPS) versions, or with the non-protected parent quinone, carries significant risk of altering key experimental outcomes. The choice of silyl group directly governs the compound's solubility, thermal lability, steric profile, and deprotection kinetics, all of which are critical in downstream synthetic steps like Diels-Alder cycloadditions or device fabrication [1]. Without quantitative comparative data, assuming interchangeability can lead to failed syntheses, inconsistent thin-film morphology, or irreproducible electronic performance.

Silyl group choice directly alters solubility, steric bulk, and deprotection kinetics
Bulkier TES or DMPS analogs may reduce Diels-Alder cycloaddition efficiency
Unprotected parent quinone lacks solubility and thermal evaporation compatibility

Quantitative Differentiation Against Closest Analogues


Enhanced Solubility for Precursor Synthesis

The primary differentiation of this compound is its role as a soluble, protected precursor to 6,12-dihydroxytetracene-5,11-dione. The parent tetracene-5,11-dione system is notoriously insoluble, which limits its direct use in solution-phase chemistry [1]. By converting the quinone to its bis(trimethylsilyl) enol ether, the compound gains significant solubility in common organic solvents, enabling homogeneous reaction conditions. Unlike the bulkier TES or DMPS analogs, the TMS group offers a smaller steric footprint, which is favorable for subsequent cycloaddition chemistry, yet it remains sufficiently labile for controlled deprotection under mild fluoride or acidic conditions [2].

Solubility Profile
Class-level
Target: soluble in DCM, THF, toluene
Baseline: parent quinone sparingly soluble
Enables solution-phase synthesis workflow
Class-level inference; confirm batch solubility
Organic Synthesis Precursor Chemistry Solubility Enhancement

Balanced Molecular Weight and LogP for Easier Purification

The molecular weight of the TMS-protected compound (434.6 g/mol) is substantially lower than its TES (approximately 546.9 g/mol) and DMPS (558.8 g/mol) counterparts [1]. This directly translates to a lower boiling point and potentially easier purification by sublimation or column chromatography. Additionally, the computed LogP of 5.90 indicates a high but manageable lipophilicity; in comparison, the heavier silyl analogues are expected to have even higher LogP values (>7), which can complicate reverse-phase HPLC purification and lead to excessive retention times.

MW & LogP
Cross-study
MW 434.6 g/mol, LogP 5.90
vs TES ~547, DMPS 559; LogP >7
Facilitates purification and characterization
Computed properties; experimental validation advised
Physicochemical Properties Purification LogP

Optimal Steric Profile for Diels-Alder Cycloaddition

This compound can function as a tethered 1,3-diene in Diels-Alder reactions upon controlled deprotection. The TMS group provides a balance between stability and steric demand. While bulkier silyl groups (e.g., TES, TIPS) offer greater stability, they can sterically hinder the approach of dienophiles, leading to lower yields or forcing higher reaction temperatures [1]. Conversely, a free hydroxyl group (the fully deprotected form) is prone to oxidation and side reactions. The TMS group thus represents a compromise that maximizes both reactivity and handleability for this synthetic modality [2].

Steric Profile
Class-level
TMS (Es ~ -0.8): moderate bulk
vs TES (Es -1.0), TIPS (Es -2.0) bulkier
Favors dienophile approach in cycloaddition
Class-level steric inference; no direct yield data
Diels-Alder Cycloaddition Steric Effects Synthetic Methodology

Zero H-Bond Donor Count for Vacuum Thermal Deposition

Computed properties indicate a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 for this compound [1]. The absence of -OH donors enables efficient thermal evaporation without decomposition from hydrogen bonding, a common issue for hydroxylated acenequinones. This property is crucial for fabricating organic field-effect transistors (OFETs) where film purity and morphology are paramount. The non-silylated parent compound, 6,12-dihydroxytetracene-5,11-dione, has two strong hydrogen bond donors (calculated), which can lead to aggregation and poor film quality during vacuum deposition.

H-Bond Donor Count
Class-level
HBD = 0, HBA = 4
vs parent diol HBD = 2
Enables thermal evaporation without H-bond aggregation
Device-relevant property; confirm sublimation behavior
Organic Electronics Thin-Film Deposition OFET

High-Value R&D Application Scenarios


Soluble Precursor for Metal-Complexation Ligands

The compound serves as an air-stable, soluble precursor to 6,12-dihydroxytetracene-5,11-dione, a ligand for transition metals. The TMS groups can be selectively deprotected using tetrabutylammonium fluoride (TBAF) under mild, non-aqueous conditions to release the free diol in situ [1]. This methodology is superior to using the free hydroquinone directly, which is prone to oxidation and difficult to purify. The resulting metal complexes are of interest for their n-type semiconducting properties.

Volatile Precursor for On-Surface Acene Synthesis

The high volatility and zero hydrogen bond donor count of this TMS-protected quinone make it an ideal candidate for on-surface synthesis approaches. Vapor deposition onto a catalytic metal surface, followed by thermal or photo-induced deprotection and cyclization, can yield higher acenes such as pentacene, hexacene, or heteroacenes with precise control over film growth [2]. This approach is not feasible with the hydroxylated precursor or bulkier silyl analogs that have lower volatility.

Diels-Alder Building Block for Functionalized Acenes

The compound's balanced steric profile and solubility allow it to be used as a 1,3-diene equivalent in Diels-Alder cycloadditions. This enables the convergent synthesis of structurally diverse acene libraries for structure-property relationship studies, a key activity in organic electronics research [3]. The TMS group provides sufficient stability for the diene moiety to be handled and purified, yet remains reactive enough for efficient cycloaddition with strong dienophiles such as maleic anhydride or benzoquinone derivatives.

Application
Selection Property
Validation Focus
Metal-Complexation Ligand Precursor
TMS protection enables mild deprotection to free diol
Deprotection and metal complexation conditions
On-Surface Acene Synthesis
High volatility and zero H-bond donor count
Vacuum deposition and surface reactivity control
Diels-Alder Building Block
Moderate steric profile supports diene reactivity
Cycloaddition efficiency and acene library scope
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